
2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. This compound is a tetrahydroquinazoline derivative that has a methylsulfanyl and phenylsulfanyl group attached to it.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. For example, it has been found to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in various cellular processes, including cell growth and division. By inhibiting the activity of this enzyme, 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline are diverse and depend on the specific application. For example, this compound has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to exhibit antifungal and antimicrobial activities by disrupting the cell membrane of fungi and bacteria. Additionally, this compound has been found to act as an inhibitor for several enzymes, which can have a wide range of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline in lab experiments include its high potency and selectivity towards certain enzymes. Additionally, this compound is relatively easy to synthesize, and it has been extensively studied, which makes it a reliable compound for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline. One potential direction is to explore its potential applications in drug development for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity towards specific enzymes. Finally, there is a need for more studies to investigate the potential toxicity of this compound and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound with potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. The synthesis method for this compound is reliable and efficient, and it has been extensively studied for its biological activities and mechanism of action. While there are some limitations to using this compound in lab experiments, the future directions for research on this compound are promising and could lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves a multi-step reaction process. The starting material for the synthesis is aniline, which undergoes a condensation reaction with a ketone to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with a sulfonate ester to form the final product. The synthesis method for this compound has been reported in several research articles, and it is considered to be a reliable and efficient method.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antimicrobial activities. Additionally, this compound has been found to act as an inhibitor for several enzymes, including tyrosine kinase, carbonic anhydrase, and cholinesterase. These findings have opened up new avenues for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXWBMIIJYRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

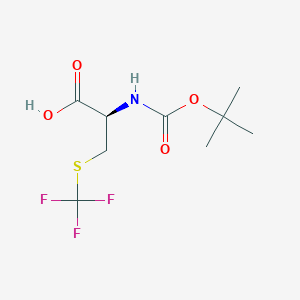
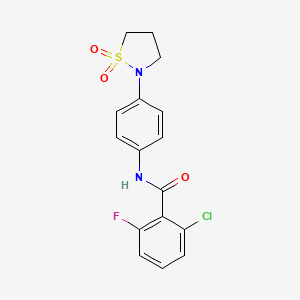
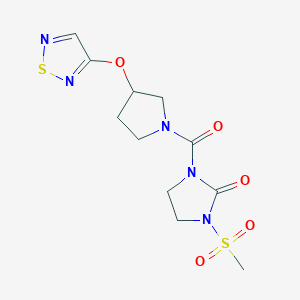

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2621971.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2621972.png)


![sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate](/img/no-structure.png)
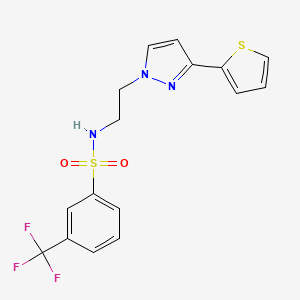
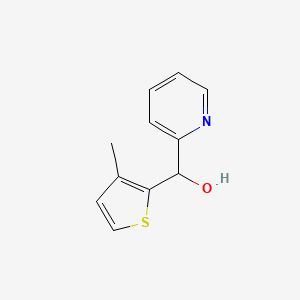
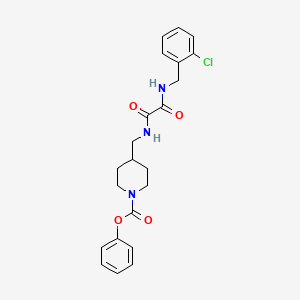
![3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621982.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B2621984.png)